![molecular formula C10H21NO2 B2519490 4-[2-(Propan-2-yloxy)ethoxy]piperidine CAS No. 70979-01-0](/img/structure/B2519490.png)
4-[2-(Propan-2-yloxy)ethoxy]piperidine
描述
4-[2-(Propan-2-yloxy)ethoxy]piperidine is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . It is a piperidine derivative, characterized by the presence of an isopropoxyethoxy group attached to the piperidine ring. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-yloxy)ethoxy]piperidine typically involves the reaction of piperidine with 2-(propan-2-yloxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
化学反应分析
Types of Reactions
4-[2-(Propan-2-yloxy)ethoxy]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
4-[2-(Propan-2-yloxy)ethoxy]piperidine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving the modulation of biological pathways and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
作用机制
The mechanism of action of 4-[2-(Propan-2-yloxy)ethoxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-(2-Methoxyethoxy)piperidine: Similar structure but with a methoxyethoxy group instead of an isopropoxyethoxy group.
4-(2-Ethoxyethoxy)piperidine: Similar structure but with an ethoxyethoxy group instead of an isopropoxyethoxy group.
4-(2-Butoxyethoxy)piperidine: Similar structure but with a butoxyethoxy group instead of an isopropoxyethoxy group.
Uniqueness
4-[2-(Propan-2-yloxy)ethoxy]piperidine is unique due to its specific isopropoxyethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications where specific reactivity or interaction profiles are required .
属性
IUPAC Name |
4-(2-propan-2-yloxyethoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2)12-7-8-13-10-3-5-11-6-4-10/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXUVUTWGVBESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2519407.png)
![2-ethyl-5-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519408.png)
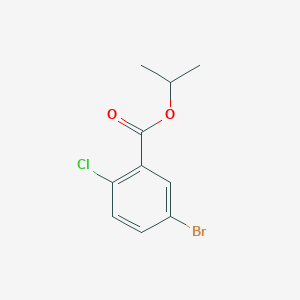
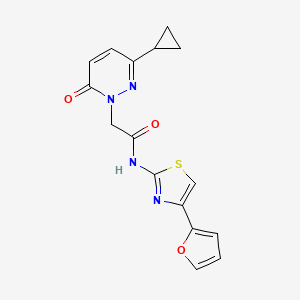
![(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2519413.png)
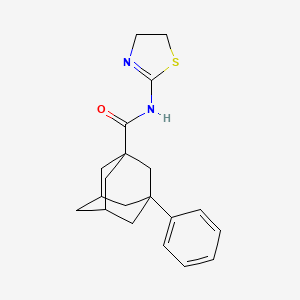
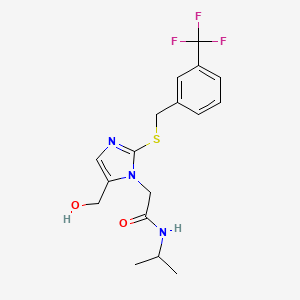
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2519418.png)
![4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2519420.png)
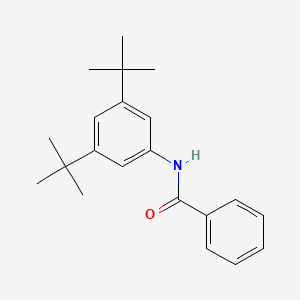
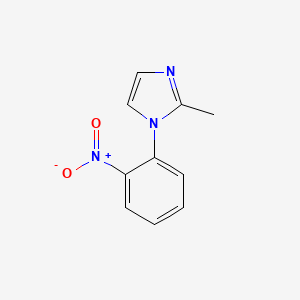

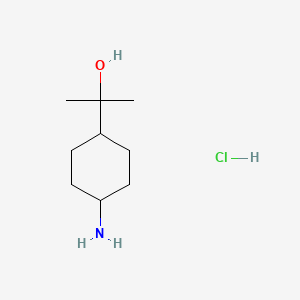
![3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2519430.png)
